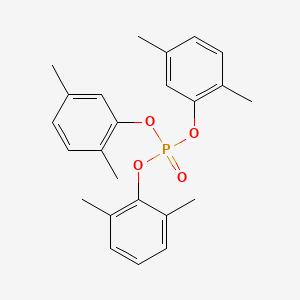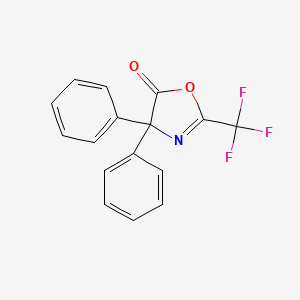
4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and properties This compound features a trifluoromethyl group attached to an oxazole ring, which is further substituted with two phenyl groups
Méthodes De Préparation
The synthesis of 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4,4-diphenyl-2-(trifluoromethyl)-2-oxazoline with a suitable oxidizing agent to form the desired oxazole derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole products.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions
Applications De Recherche Scientifique
4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mécanisme D'action
The mechanism of action of 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one stands out due to its unique combination of functional groups. Similar compounds include:
4,4-Diphenyl-2-oxazoline: Lacks the trifluoromethyl group, resulting in different chemical reactivity.
2-(Trifluoromethyl)-4,4-diphenyl-1,3-oxazolidine: Contains an oxazolidine ring instead of an oxazole ring, leading to distinct properties.
4,4-Diphenyl-2-(trifluoromethyl)-1,3-thiazol-5(4H)-one: Features a thiazole ring, which imparts different electronic and steric effects
Propriétés
Numéro CAS |
66894-48-2 |
|---|---|
Formule moléculaire |
C16H10F3NO2 |
Poids moléculaire |
305.25 g/mol |
Nom IUPAC |
4,4-diphenyl-2-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)13-20-15(14(21)22-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
RQDGCVKGFVJMDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)OC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



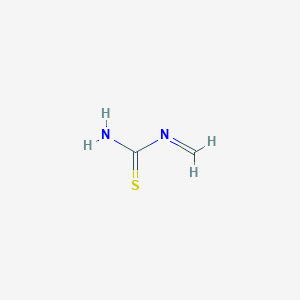
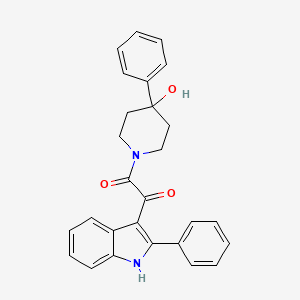
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
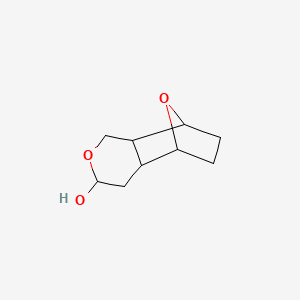

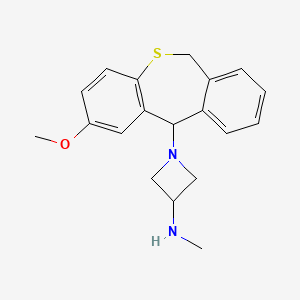
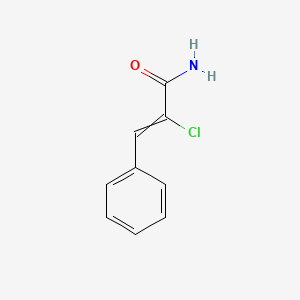
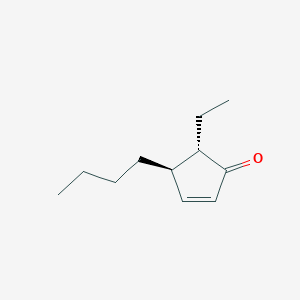
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
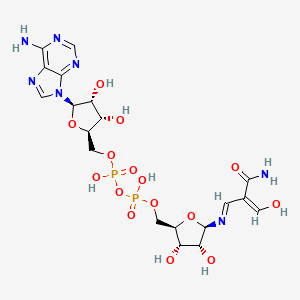
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

